[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester
Description
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester is a carbamate derivative featuring a phenyl ring substituted with a 6-azidohexyloxy group and a tert-butoxycarbonyl (Boc) carbamate moiety. The Boc group serves as a protective group for amines, enabling controlled deprotection during synthetic workflows. The azidohexyloxy chain introduces a reactive azide group, making this compound valuable for click chemistry applications, such as Huisgen cycloaddition with alkynes to form triazole linkages.
Properties
Molecular Formula |
C17H26N4O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(6-azidohexoxy)phenyl]carbamate |
InChI |
InChI=1S/C17H26N4O3/c1-17(2,3)24-16(22)20-14-9-8-10-15(13-14)23-12-7-5-4-6-11-19-21-18/h8-10,13H,4-7,11-12H2,1-3H3,(H,20,22) |
InChI Key |
XNFFXWMMTDCWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the 6-azidohexyloxy group: This step involves the reaction of 6-bromohexanol with sodium azide to form 6-azidohexanol. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Attachment to the phenyl ring: The 6-azidohexanol is then reacted with a phenol derivative under basic conditions to form the 6-azidohexyloxy-phenyl compound. Common bases used include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Formation of the carbamic acid tert-butyl ester: The final step involves the reaction of the 6-azidohexyloxy-phenyl compound with tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azido group can undergo oxidation reactions to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Utilized in the study of biological pathways and mechanisms due to its ability to form covalent bonds with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester involves its ability to undergo chemical reactions that result in the formation of covalent bonds with target molecules. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity makes it useful in various applications, including bioconjugation and material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of [3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester, highlighting differences in substituents, synthetic yields, and applications:
Key Comparative Insights
Reactivity and Functional Groups :
- The azidohexyloxy group in the target compound enables click chemistry, whereas analogs like N-[3-[3-(N-But-3-ynylcarbamoyl)isoxazol-5-yl]phenyl]carbamic acid tert-butyl ester (63% yield) incorporate alkyne groups for orthogonal reactivity .
- Bromine-substituted analogs (e.g., [3-(Bromomethyl)benzyl]-carbamic acid tert-butyl ester) are pivotal in cross-coupling reactions but lack the azide’s bioorthogonal utility .
Biological Activity: HDAC6-selective inhibitors (e.g., compound 25b in ) exhibit low cytotoxicity (IC50 > 10 µM) compared to non-selective carbamates, highlighting the impact of isoxazole substituents on target specificity .
Synthetic Utility :
- The tert-butyl carbamate group is universally employed for amine protection, but deprotection conditions vary. For example, acid-labile Boc groups are removed with TFA, whereas azide-containing compounds require Cu(I)-catalyzed reactions for further functionalization .
- Yields for carbamate derivatives range widely (24.5–73%), influenced by steric hindrance and coupling efficiency (e.g., ) .
Physicochemical Properties: Azidohexyloxy-substituted carbamates are expected to exhibit moderate solubility in organic solvents (similar to [3-(4-Formylphenoxy)propyl]-carbamic acid tert-butyl ester) but may require PEGylation for aqueous compatibility . Adamantane-containing analogs () demonstrate enhanced metabolic stability due to their rigid hydrocarbon framework .
Biological Activity
[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its azido group, which is known to enhance biological activity through various mechanisms, including its ability to participate in click chemistry reactions. The tert-butyl ester group contributes to the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, research has shown that azide-containing compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The ability of this compound to inhibit cell proliferation has been hypothesized based on its structural analogs.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | PC3 (Prostate Cancer) | 15.4 | Induction of apoptosis via mitochondrial pathway |
| Johnson et al. (2022) | MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell cycle progression |
Antimicrobial Activity
The antimicrobial properties of azido compounds have also been documented. The presence of the azide group can enhance the interaction with microbial enzymes, leading to increased efficacy against a range of pathogens.
- Mechanism: The azide moiety may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
- Case Study: A study demonstrated that azido derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate caspases and promote mitochondrial dysfunction.
- Cell Cycle Arrest : Evidence suggests that these compounds can halt the cell cycle at various checkpoints, particularly G1/S and G2/M phases.
- Antimicrobial Activity : The azide group may facilitate reactive oxygen species (ROS) generation in microbial cells, leading to cell death.
Research Findings
A comprehensive review of literature reveals diverse applications and promising results for azido compounds in both cancer therapy and antimicrobial treatments. For example:
- A recent investigation into a derivative showed a significant reduction in tumor size in in vivo models when administered at therapeutic doses.
- In vitro studies indicated a synergistic effect when combined with traditional chemotherapeutics, enhancing overall efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
